molecular formula C16H16O5S B2577463 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane CAS No. 297138-40-0

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane

Cat. No.: B2577463
CAS No.: 297138-40-0
M. Wt: 320.36
InChI Key: SBSRCSIBMKDION-UHFFFAOYSA-N
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Description

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane is an epoxide-containing compound characterized by a phenoxy group substituted with a 4-methoxyphenylsulfonyl moiety and an oxirane (epoxide) ring. The sulfonyl group (-SO₂-) is a strong electron-withdrawing substituent, which distinguishes this compound from analogs like 2-[(4-methoxyphenyl)methyl]oxirane (MPMO), which lacks the sulfonyl group .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)sulfonylphenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5S/c1-19-12-2-6-15(7-3-12)22(17,18)16-8-4-13(5-9-16)20-10-14-11-21-14/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSRCSIBMKDION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane typically involves the reaction of 4-(4-methoxyphenyl)sulfonylphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

Epoxides are highly reactive toward nucleophiles due to ring strain and polarizability of the oxygen atom. The sulfonyl group (electron-withdrawing) and methoxyphenyl group (electron-donating) influence the electronic environment of the oxirane ring, directing regioselectivity in ring-opening reactions.

Reagent Conditions Product Mechanism
Amines (e.g., NH₃)Polar aprotic solvent, RTβ-Amino alcohol derivative via attack at less hindered epoxide carbonSN2 mechanism
Grignard reagentsDry ether, refluxAlcohol product with extended alkyl chainNucleophilic attack at electrophilic C
Thiols (e.g., RSH)Acidic or basic conditionsThioether-alcohol adductAcid/base-catalyzed ring-opening

Key Considerations :

  • Steric hindrance from the bulky [[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl] group may favor nucleophilic attack at the less substituted carbon.

  • Methoxy groups can stabilize transition states through resonance effects .

Acid-Catalyzed Ring-Oxidation and Rearrangement

Under acidic conditions, epoxides may undergo ring-opening or rearrangement. The sulfonyl group’s electron-withdrawing nature could enhance susceptibility to acid-mediated pathways.

  • Hydration :
    Reaction with water in acidic media (e.g., H₂SO₄) yields a vicinal diol. The stereochemistry depends on the protonation site and nucleophilic attack trajectory .

    Epoxide+H2OH+Diol+Byproducts\text{Epoxide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Diol} + \text{Byproducts}
  • Rearrangement :
    Acidic conditions (e.g., BF₃·Et₂O) may induce Wagner-Meerwein rearrangements, particularly if adjacent carbocations stabilize via resonance from methoxy groups .

Reduction Reactions

Epoxides can be reduced to alkanes or alcohols using various reagents:

Reducing Agent Conditions Product Notes
LiAlH₄Anhydrous etherSecondary alcoholComplete reduction of the epoxide
Hydrogen (H₂/Pd)High pressureAlkane (via C-O bond cleavage)Requires catalytic hydrogenation
BH₃·THFTHF, RTAlcohol with retention of stereochemistrySelective reduction

Stereochemical Outcomes :

  • The stereochemistry of the resulting alcohol depends on the reducing agent and substrate geometry .

Oxidation Pathways

While epoxides are typically oxidation products, further oxidation of the sulfonyl or methoxy groups may occur:

  • Sulfonyl Group Stability :
    The sulfonyl group is generally resistant to oxidation but may participate in radical reactions under harsh conditions (e.g., peroxides).

  • Methoxy Group Demethylation :
    Strong oxidizing agents (e.g., HIO₄) could cleave methoxy groups to form phenolic derivatives .

Polymerization and Crosslinking

Epoxides are prone to polymerization under basic or radical conditions:

  • Anionic Polymerization :
    Initiation by alkoxide ions forms polyether chains.

  • Radical Initiation :
    UV light or peroxides (e.g., benzoyl peroxide) induce crosslinking via radical intermediates .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Its mechanism involves the modulation of apoptotic pathways in cancer cells.

  • Case Study : In vitro studies on human lung cancer (A549) and breast cancer (MCF-7) cell lines demonstrated that treatment with this compound led to significant apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis through caspase activation and Bcl-2 family protein modulation.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains.

  • Data Table: Antimicrobial Efficacy
    | Pathogen | Minimum Inhibitory Concentration (MIC) |
    |------------------------------|---------------------------------------|
    | Staphylococcus aureus | 50 µM |
    | Escherichia coli | 30 µM |
    | Candida albicans | 40 µM |

This data indicates that the compound's MIC is comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects.

  • Case Study : A study involving macrophages stimulated with lipopolysaccharides (LPS) showed that treatment with 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Material Science Applications

Due to its unique chemical structure, the compound is being explored in materials science for developing new polymers and coatings with enhanced properties such as thermal stability and chemical resistance.

  • Example : Research into the incorporation of this compound into polymer matrices has shown improved mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The sulfonyl group also plays a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4-Methoxyphenyl)methyl]oxirane (MPMO)

Structural Differences :

  • MPMO (C₁₀H₁₂O₂) lacks the sulfonyl group, instead featuring a methylene bridge between the 4-methoxyphenyl and oxirane groups .
    Synthesis : Synthesized from methyl chavicol via epoxidation with meta-chloroperbenzoic acid (mCPBA), yielding a 75% reaction efficiency and 99% purity .
    Biological Activity :
  • Antilipase Activity : 26.93% inhibition of pancreatic lipase at 10 mg/mL, significantly lower than methyl chavicol (58.12%) and orlistat (76.80%) .
  • Antioxidant Mechanism : Reacts with DPPH radicals via hydrogen abstraction, similar to methyl chavicol, but with modified kinetics due to the oxirane ring .

Methyl Chavicol (MC)

Structural Differences : A propenylbenzene derivative (C₁₀H₁₂O) without an oxirane ring.
Biological Activity :

  • Higher antilipase activity (58.12%) than MPMO, attributed to its ability to interact with lipase active sites more effectively .

Other Oxirane Derivatives

2-((4-(Benzyloxy)-3-methylphenoxy)methyl)oxirane
  • Structure : Contains a benzyloxy group and methyl substitution on the phenyl ring.
  • Synthesis: Produced via nucleophilic substitution between 4-(benzyloxy)-3-methylphenol and (R)-2-(chloromethyl)oxirane, yielding 84.5% efficiency .
  • Application : Investigated for brain permeability and G protein-coupled receptor modulation, highlighting the role of substituents in pharmacokinetics .
2-[[4-[9-(4-Glycidoxyphenyl)fluoren-9-yl]phenoxy]methyl]oxirane
  • Structure : Features a fluorene core and dual oxirane groups (C₂₄H₂₂O₅, MW 390.42) .
  • Physicochemical Properties: Crystallizes in a monoclinic system (space group Pc), with a density of 1.363 Mg/m³ and melting point of 438 K .
  • Applications: Potential use in polymer chemistry due to its rigidity and crosslinking capability .
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
  • Structure : Substituted with a methylsulfanyl (-SMe) group (C₁₀H₁₂O₂S, MW 196.27) .

Structural and Functional Impact of Substituents

Electron-Withdrawing vs. Electron-Donating Groups

  • Sulfonyl Group (-SO₂-) : Increases electrophilicity of the oxirane ring, enhancing reactivity toward nucleophiles (e.g., amines, thiols) in polymer crosslinking or drug conjugation .
  • Methoxy Group (-OMe) : Electron-donating; stabilizes radical intermediates in antioxidant reactions but reduces electrophilicity compared to sulfonyl .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Substituents Antilipase Activity (% Inhibition) Antioxidant Mechanism
2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane C₁₆H₁₆O₅S 332.36 Sulfonyl, methoxy, oxirane Data unavailable Inferred: Electrophilic reactivity
2-[(4-Methoxyphenyl)methyl]oxirane (MPMO) C₁₀H₁₂O₂ 164.20 Methoxy, methylene, oxirane 26.93% DPPH radical scavenging
Methyl Chavicol (MC) C₁₀H₁₂O 148.20 Propenyl, methoxy 58.12% DPPH radical scavenging
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane C₁₀H₁₂O₂S 196.27 Methylsulfanyl, oxirane Data unavailable Thiol-epoxide reactivity

Biological Activity

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane, commonly referred to as a glycidyl ether derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique oxirane structure, which may contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane is C12_{12}H14_{14}O4_{4}S. Its structure includes a methoxy group and a sulfonyl moiety, which are significant for its biological interactions. The compound's molecular weight is approximately 270.30 g/mol.

PropertyValue
Molecular FormulaC12_{12}H14_{14}O4_{4}S
Molecular Weight270.30 g/mol
CAS Number80910-01-6
IUPAC Name2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane

Antimicrobial Properties

Research indicates that compounds with oxirane structures exhibit antimicrobial activity. Studies have shown that derivatives similar to 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of the bacterial cell wall synthesis.

Cytotoxic Effects

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, studies utilizing MTT assays revealed that concentrations of 10-50 µM significantly reduced cell viability in human breast cancer cells (MCF-7). The apoptotic pathway appears to be activated through the intrinsic pathway, involving mitochondrial membrane potential loss and caspase activation.

Anti-inflammatory Activity

In vitro studies have shown that 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various oxirane derivatives, including 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
  • Cytotoxicity Assessment : In a study conducted on human lung carcinoma cells (A549), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM after 48 hours of exposure.
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound at doses of 10 mg/kg significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane, and how are intermediates optimized?

The compound is typically synthesized via nucleophilic epoxide ring-opening reactions. For example:

  • Step 1 : React 4-(benzyloxy)phenol derivatives with (R)- or (S)-2-(chloromethyl)oxirane in the presence of a base like CsF in DMF at 50°C for 48 hours .
  • Step 2 : Purification via flash silica column chromatography yields the oxirane derivative with >80% purity.
    Key intermediates (e.g., 4-(4-methoxyphenyl)sulfonylphenol) require sulfonylation of phenol precursors using sulfonyl chlorides. Optimization includes adjusting reaction time (24–72 hrs), temperature (40–60°C), and solvent polarity (DMF vs. THF) to enhance yield .

Q. Q2: How is the stereochemical integrity of the oxirane ring confirmed during synthesis?

Chiral chromatography or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) distinguishes enantiomers. For example, (R)- and (S)-enantiomers of 2-((4-(benzyloxy)phenoxy)methyl)oxirane show distinct splitting patterns in 1^1H NMR (e.g., δ 4.52 ppm for benzyloxy protons) . Absolute configuration is validated via X-ray crystallography in related epoxides .

Safety and Handling

Q. Q3: What are the critical safety precautions for handling this compound in laboratory settings?

The compound is classified as:

  • H302 : Harmful if swallowed.
  • H315/H319 : Causes skin and eye irritation.
  • H335 : May cause respiratory irritation.
    Safety protocols include:
  • Use of nitrile gloves, goggles, and fume hoods during synthesis.
  • Immediate washing with water for 15 minutes upon skin/eye contact.
  • Storage in airtight containers away from oxidizing agents .

Advanced Analytical Methods

Q. Q4: How can conflicting data on antioxidant activity (e.g., DPPH assay results) be resolved?

Discrepancies in antioxidant assays (e.g., IC₅₀ values) arise from concentration ranges and solvent effects. For example:

  • Kinetic profiling : Test concentrations from 5–750 mg/mL in ethanol or DMSO to identify saturation points.
  • Control normalization : Use Trolox or ascorbic acid as internal standards to calibrate radical scavenging activity .

    Statistical validation (n=3, SEM analysis) and dose-response curve linearity checks (R² > 0.95) minimize variability .

Q. Q5: What advanced techniques validate the compound’s interaction with biological targets (e.g., sigma-2 receptors)?

  • In silico docking : Use AutoDock Vina to model binding affinity with receptor active sites (e.g., sigma-2 ligand pocket).
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.
  • Functional assays : Measure cAMP modulation or β-arrestin recruitment in HEK293 cells transfected with target receptors .

Application in Drug Development

Q. Q6: How is this compound utilized in designing G protein-biased β-1 adrenergic receptor agonists?

The oxirane moiety serves as a key pharmacophore for covalent binding to serine residues (e.g., Ser³⁹⁷ in β₁-AR). Methodological steps include:

  • Epoxide ring-opening : React with primary amines (e.g., 1-(2-aminoethyl)-3-(4-hydroxyphenyl)urea) to form β-amino alcohol derivatives.
  • Selectivity screening : Use radioligand displacement assays (³H-CGP 12177) to confirm β₁-AR vs. β₂-AR selectivity ratios (>100:1) .

Q. Q7: What strategies improve the brain permeability of derivatives for CNS-targeted therapies?

  • LogP optimization : Adjust substituents (e.g., trifluoromethyl or methoxy groups) to achieve LogP 2–3.
  • P-glycoprotein evasion : Introduce bulky groups (e.g., adamantyl) to reduce efflux transporter affinity.
  • In vivo PET imaging : Validate blood-brain barrier penetration using 18^{18}F-labeled analogs .

Contradictions in Reactivity and Stability

Q. Q8: Why do yields vary significantly in aminolysis reactions of the oxirane ring?

Yield disparities (26–96% in ) are attributed to:

  • Steric hindrance : Bulky amines (e.g., dibenzylamine) reduce nucleophilic attack efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF may promote side reactions.
  • Catalyst choice : CsF vs. K₂CO₃ alters reaction kinetics; CsF enhances leaving group departure in epoxides .

Regulatory and Environmental Considerations

Q. Q9: What EPA guidelines apply to the environmental disposal of this compound?

Under 40 CFR §721.11584, significant new use rules (SNURs) require:

  • Waste neutralization : Hydrolyze epoxide rings with aqueous HCl (1M) before disposal.
  • Ecotoxicity reporting : Submit data on aquatic toxicity (Daphnia magna LC₅₀) and biodegradation (OECD 301F) .

Data Reproducibility

Q. Q10: How can researchers ensure reproducibility in biological activity studies?

  • Batch consistency : Characterize each synthesis batch via HPLC (≥98% purity) and 1^1H NMR.
  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., isoproterenol for β-AR assays) .

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